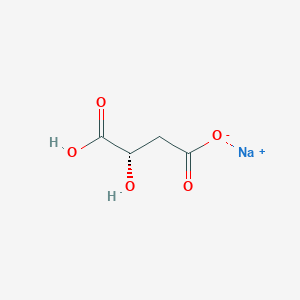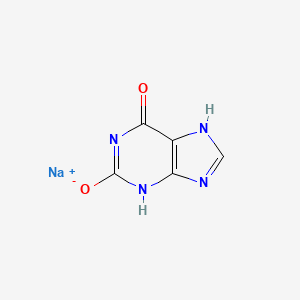
Phosphocreatine disodium salt hydrate, ~98%
Vue d'ensemble
Description
Phosphocreatine disodium salt hydrate is a high-energy phosphate reservoir found in vertebrate and some invertebrate muscles . It provides phosphate for ADP-ATP conversion . It is also useful to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest .
Synthesis Analysis
Phosphocreatine can offer a phosphate group to ADP for ATP synthesis, or conversely, excess ATP can be used to convert creatine to creatine phosphate via creatine kinase .Molecular Structure Analysis
The linear formula of Phosphocreatine disodium salt hydrate is C4H8N3O5PNa2 · x H2O . It is also known as N-(Imino [phosphonoamino]methyl)-N-methylglycine .Chemical Reactions Analysis
Phosphocreatine disodium salt hydrate provides phosphate for ADP-ATP conversion . It can offer a phosphate group to ADP for ATP synthesis, or conversely, excess ATP can be used to convert creatine to creatine phosphate via creatine kinase .Physical And Chemical Properties Analysis
Phosphocreatine disodium salt hydrate is a white powder . It is soluble in water at 50 mg/mL, clear, colorless . It should be stored at -20°C .Applications De Recherche Scientifique
NMR Study of Molecular Dynamics : A study by Reynhardt, Jurga, and Andrew (1988) used solid-state NMR techniques to examine the molecular dynamics in the polycrystalline disodium salt of N-phosphocreatine hydrate. They found that reorientations of water molecules significantly influenced relaxation results in their samples, suggesting a dynamic interaction between water molecules and phosphocreatine (Reynhardt, Jurga, & Andrew, 1988).
Preparation for Metabolic Studies : Ennor and Stocken (1948) detailed a method for preparing sodium phosphocreatine, highlighting its convenience for in vitro studies of high-energy phosphate compounds. This preparation is especially important when studying phosphocreatine's metabolic role, where soluble sodium salts are preferable (Ennor & Stocken, 1948).
Thermal Energy Storage Systems : Uttam et al. (2023) discussed the use of salt hydrates, including disodium phosphate dodecahydrate, in thermal energy storage systems. These salt hydrates are valuable due to their high thermal conductivity, non-flammability, and efficient energy storage density, making them suitable for applications such as room temperature energy storage (Uttam et al., 2023).
Cardiac and Renal Ischemia-Reperfusion Disease : Phosphocreatine, including its disodium salt form, has been widely used in treating cardiac and renal ischemia-reperfusion diseases. A study by Li, Wang, and Zhao (2012) showed that disodium creatine phosphate could provide neuroprotection after transient focal cerebral ischemia-reperfusion injury, suggesting its therapeutic potential (Li, Wang, & Zhao, 2012).
Skeletal Muscle Fibers : Tricarico, Casini, and Conte Camerino (1995) investigated the effects of phosphocreatine disodium salt on the electrical parameters of ischemic-reperfused rat skeletal muscle fibers. They found that phosphocreatine salts could pre-load muscle fibers with extra ATP, preventing changes in membrane ion conductance due to muscle reperfusion (Tricarico, Casini, & Conte Camerino, 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphocreatine disodium salt hydrate, ~98% | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z)-N'-{[(7-methoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B8006649.png)












![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)